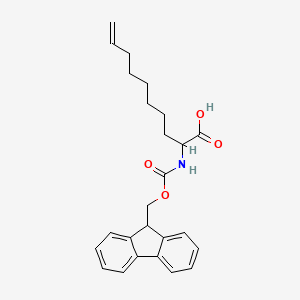

(R)-N-Fmoc-2-(7'-octenyl)glycine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

®-N-Fmoc-2-(7’-octenyl)glycine is a specialized amino acid derivative used primarily in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the nitrogen atom, and an octenyl side chain attached to the alpha carbon of the glycine residue. This unique structure makes it a valuable building block in the synthesis of stapled peptides, which are peptides with enhanced stability and bioactivity.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Fmoc-2-(7’-octenyl)glycine typically involves the following steps:

Starting Material: The synthesis begins with commercially available ®-2-(7’-octenyl)glycine.

Protection of the Amino Group: The amino group of ®-2-(7’-octenyl)glycine is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine.

Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure ®-N-Fmoc-2-(7’-octenyl)glycine.

Industrial Production Methods

In an industrial setting, the production of ®-N-Fmoc-2-(7’-octenyl)glycine follows similar steps but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials and reagents are used.

Automated Reactors: The reactions are carried out in automated reactors to ensure consistent quality and yield.

High-Throughput Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve high purity.

化学反应分析

Ring-Closing Metathesis (RCM) for Peptide Stapling

(R)-N-Fmoc-2-(7'-octenyl)glycine is primarily utilized to introduce alkenyl side chains into peptides, enabling macrocyclization via RCM. This reaction stabilizes α-helical conformations, enhancing proteolytic resistance and cellular uptake .

Reaction Conditions

-

Catalyst : Grubbs I (benzylidene-bis(tricyclohexylphosphine)dichlororuthenium) .

-

Outcome : Formation of a 33-atom macrocycle with a hydrocarbon staple (Figure 1) .

| Parameter | Details |

|---|---|

| Catalyst Loading | 5–20 mol% Grubbs I |

| Reaction Time | 2–24 hours |

| Stereochemistry | E/Z isomerism observed; resolved via HPLC |

| Yield (Typical) | 60–85% after purification |

Mechanistic Insight :

The terminal alkene groups on two non-canonical amino acids (e.g., this compound and its homologs) undergo cross-metathesis, forming a covalent bridge that rigidifies the peptide backbone .

Fmoc Deprotection in SPPS

Prior to RCM, the Fmoc (9-fluorenylmethyloxycarbonyl) group is removed under basic conditions to expose the α-amino group for peptide elongation:

Reaction Conditions

Side Reactions :

-

Premature alkene isomerization or oxidation under prolonged basic conditions is minimal due to the stability of the octenyl side chain .

Comparative Analysis of Stapling Methods

| Parameter | RCM Stapling (Octenyl Glycine) | Lactam Stapling |

|---|---|---|

| Ring Size | 33 atoms | 21–27 atoms |

| Flexibility | Moderate | High |

| Hydrophobicity | High | Low |

| Synthetic Yield | 60–85% | 70–90% |

Challenges and Optimization

科学研究应用

®-N-Fmoc-2-(7’-octenyl)glycine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of stapled peptides, which are peptides with enhanced stability and bioactivity.

Biology: Stapled peptides synthesized using this compound are used to study protein-protein interactions and cellular signaling pathways.

Medicine: Stapled peptides have potential therapeutic applications, including as inhibitors of protein-protein interactions involved in diseases such as cancer and infectious diseases.

Industry: Used in the development of novel biomaterials and drug delivery systems.

作用机制

The mechanism of action of ®-N-Fmoc-2-(7’-octenyl)glycine is primarily related to its role in the synthesis of stapled peptides. The Fmoc group protects the amino group during peptide synthesis, allowing for selective reactions at other functional groups. The octenyl side chain can participate in ring-closing metathesis reactions to form hydrocarbon staples, which enhance the stability and bioactivity of the peptides. These stapled peptides can interact with specific molecular targets, such as proteins involved in cellular signaling pathways, thereby modulating their activity.

相似化合物的比较

Similar Compounds

®-N-Fmoc-2-(4’-pentenyl)glycine: Similar structure but with a shorter alkenyl side chain.

®-N-Fmoc-2-(9’-decenyl)glycine: Similar structure but with a longer alkenyl side chain.

®-N-Fmoc-2-(7’-octynyl)glycine: Similar structure but with an alkyne side chain instead of an alkene.

Uniqueness

®-N-Fmoc-2-(7’-octenyl)glycine is unique due to its optimal side chain length, which allows for efficient ring-closing metathesis reactions to form stable hydrocarbon staples. This enhances the stability and bioactivity of the resulting stapled peptides, making it a valuable tool in peptide synthesis and drug development.

生物活性

(R)-N-Fmoc-2-(7'-octenyl)glycine is a specialized amino acid derivative utilized primarily in peptide synthesis and research. This compound features a unique side chain that enhances its biological activity, particularly in the context of stapled peptides and peptidomimetics. The following sections will explore its biological activity, synthesis, and applications based on diverse research findings.

- Molecular Formula : C25H29NO

- Molecular Weight : 407.5 g/mol

- CAS Number : 1191429-20-5

- Purity : Typically >95%

- Form : Lyophilized powder

- Storage : Recommended at -20°C

These properties make this compound suitable for various biochemical applications, particularly in the development of peptide-based therapeutics.

The biological activity of this compound is largely attributed to its role in stabilizing peptide structures and enhancing their binding affinities to target proteins. The incorporation of this amino acid into peptides can facilitate the formation of helical structures, which are crucial for interacting with protein targets involved in various cellular processes.

Case Studies

-

Peptide Design for Cancer Therapy :

Research has demonstrated that peptides incorporating this compound exhibit enhanced binding to cancer-related proteins, such as BCL-2 family members. For instance, a study showed that stapled peptides containing this amino acid could effectively induce apoptosis in melanoma cell lines with high BFL-1 expression, indicating potential for cancer treatment . -

Antimicrobial Activity :

In another investigation, derivatives of this compound were evaluated for their ability to inhibit bacterial growth. These compounds showed significant activity against various strains, suggesting their potential as novel antibiotic agents . -

Protein-Protein Interaction Inhibition :

The compound has been utilized in designing inhibitors targeting protein-protein interactions critical for disease progression. For example, peptides containing this compound were shown to effectively disrupt interactions between β-catenin and transcription factors involved in Wnt signaling pathways, which is often dysregulated in cancers .

Comparative Analysis of Biological Activity

Synthesis Techniques

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), allowing for the efficient incorporation of this amino acid into larger peptide sequences. The Fmoc protection strategy is commonly employed to facilitate stepwise assembly while ensuring the integrity of the amino acid during synthesis .

属性

分子式 |

C25H29NO4 |

|---|---|

分子量 |

407.5 g/mol |

IUPAC 名称 |

2-(9H-fluoren-9-ylmethoxycarbonylamino)dec-9-enoic acid |

InChI |

InChI=1S/C25H29NO4/c1-2-3-4-5-6-7-16-23(24(27)28)26-25(29)30-17-22-20-14-10-8-12-18(20)19-13-9-11-15-21(19)22/h2,8-15,22-23H,1,3-7,16-17H2,(H,26,29)(H,27,28) |

InChI 键 |

KXYYRDGOGQGGED-UHFFFAOYSA-N |

规范 SMILES |

C=CCCCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。